4-methyl-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide
Description
4-Methyl-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide is a heterocyclic sulfonamide derivative featuring a thiazole core linked to a 2-methylindolin-1-yl group via a 2-oxoethyl chain and a 4-methylbenzenesulfonamide moiety. The thiazole and indoline moieties contribute to its structural complexity, enabling interactions with biological targets through hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
4-methyl-N-[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-14-7-9-18(10-8-14)29(26,27)23-21-22-17(13-28-21)12-20(25)24-15(2)11-16-5-3-4-6-19(16)24/h3-10,13,15H,11-12H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCPSVAUYCRCBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)NS(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Indoline Derivative Preparation: The indoline moiety can be synthesized through the reduction of indole derivatives.
Coupling Reactions: The thiazole and indoline derivatives are then coupled using a suitable linker, such as an oxoethyl group, under controlled conditions.
Sulfonamide Formation: Finally, the benzenesulfonamide group is introduced through a sulfonation reaction using sulfonyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.
Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Indole derivatives.
Reduction: Hydroxyethyl derivatives.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
4-methyl-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Structural Comparison
The target compound shares core features with several synthesized analogs (Table 1):
Key Observations :
- Chlorophenyl vs. Methylindoline : Compound 5 () replaces the indoline with a chlorophenyl-phthalazine system, increasing molecular weight and hydrophobicity .
- Sulfamoyl Variations : Compound () uses a methyl-phenylsulfamoyl group, reducing steric bulk compared to the target’s 4-methylbenzenesulfonamide.
Key Observations :
- Higher yields (e.g., 87% for compound 5) correlate with simpler substituents and fewer synthetic steps .
Physical Properties
Melting points and solubility trends (Table 3):
Key Observations :
- Higher melting points (e.g., 280°C for compound 5) indicate stronger intermolecular forces (e.g., hydrogen bonding) due to chlorophenyl and phthalazine groups .
- The target compound’s indoline moiety may reduce crystallinity compared to compound 4.
Spectral Data
- 1H NMR : Compound 15c () shows NH proton signals at δ 10.54, 11.89, and 12.82 ppm, absent in the target compound due to structural differences .
- Mass Spectrometry : 15c exhibits a molecular ion peak at m/z 527 (C22H21N7O3S3), consistent with its formula . The target compound would likely show a smaller m/z due to a simpler structure.
Biological Activity
4-Methyl-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its unique structural components, which include a thiazole moiety, a benzenesulfonamide group, and an indoline derivative. The presence of these functional groups is believed to contribute to its biological activity.
Structural Formula
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation. Studies have demonstrated that it can trigger cell death in various cancer cell lines, suggesting its potential as an anti-cancer agent.
- Ferroptosis Induction : Recent findings suggest that this compound may induce ferroptosis, a form of regulated cell death associated with iron metabolism and reactive oxygen species (ROS). This mechanism is particularly relevant in cancer therapy, as it can circumvent resistance mechanisms in tumor cells.
- Targeting Key Pathways : The compound appears to interact with critical cellular pathways, including the KEAP1-NRF2-GPX4 axis. By inhibiting NRF2, it may enhance the sensitivity of cancer cells to oxidative stress.
In Vitro Studies
In vitro studies have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (human epidermoid carcinoma) | 10 | Induction of ferroptosis |
| U251 (human glioblastoma) | 15 | Inhibition of proliferation |
| MDA-MB-231 (breast cancer) | 12 | Activation of oxidative stress |
Case Studies
- Study on Tumor Cell Lines : A study published in a peer-reviewed journal highlighted the compound's effectiveness against A431 and U251 cells. The results indicated significant inhibition of cell growth and migration, with an increase in ROS levels post-treatment .
- Mechanistic Insights : Another investigation focused on the molecular docking studies that revealed binding affinity towards NRF2, suggesting that the compound may disrupt NRF2-mediated antioxidant responses in tumor cells .
Q & A
Basic: What are the recommended synthetic routes for 4-methyl-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide?
The synthesis typically involves multi-step reactions, starting with the preparation of thiazole and indoline intermediates. Key steps include:
- Coupling reactions : Reacting 4-methylbenzenesulfonamide with a functionalized thiazole moiety under basic conditions (e.g., triethylamine) to form the sulfonamide-thiazole backbone .
- Oxoethyl introduction : Employing a nucleophilic substitution or condensation reaction to attach the 2-(2-methylindolin-1-yl)-2-oxoethyl group. Temperature control (60–80°C) and anhydrous solvents (e.g., DMF) are critical to avoid side reactions .
- Purification : Use column chromatography or recrystallization (ethanol/water mixtures) to isolate the final product. Monitor purity via TLC and HPLC .
Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- NMR spectroscopy : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) confirm regiochemistry and functional group integration. For example, the sulfonamide proton appears as a singlet near δ 10.5 ppm .
- Mass spectrometry (HRMS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+) and isotopic distribution .
- FT-IR : Key stretches include sulfonamide S=O (~1350 cm⁻¹) and carbonyl C=O (~1680 cm⁻¹) .
Advanced: How can reaction conditions be optimized to improve yield during the coupling of the thiazole and indoline moieties?
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility and reaction kinetics. Avoid protic solvents to prevent hydrolysis .
- Catalyst use : Additives like DMAP (4-dimethylaminopyridine) can accelerate amide bond formation .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions. Real-time monitoring via in-situ IR or Raman spectroscopy aids in endpoint detection .
Advanced: How should researchers resolve contradictions in solubility data reported for this compound?
- Analytical techniques : Use differential scanning calorimetry (DSC) to assess crystallinity and polymorphic forms that affect solubility .
- Solvent screening : Test solubility in buffered solutions (pH 1.2–7.4) and organic-aqueous mixtures (e.g., DMSO:PBS) to identify discrepancies due to protonation states .
- HPLC validation : Compare retention times under standardized conditions to rule out impurities influencing solubility measurements .
Advanced: What strategies are recommended for designing structure-activity relationship (SAR) studies targeting this compound’s bioactivity?
- Core modifications : Systematically vary substituents on the thiazole (e.g., methyl → ethyl) and indoline (e.g., methoxy → ethoxy) rings to assess electronic and steric effects .
- Functional group deletion : Synthesize analogs lacking the sulfonamide or oxoethyl groups to isolate their contributions to binding .
- Computational docking : Use software like AutoDock to predict interactions with biological targets (e.g., kinases or GPCRs) and prioritize analogs for synthesis .
Advanced: What methodologies are effective for elucidating metabolic pathways of this compound in vitro?
- Liver microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at the indoline ring) .
- CYP enzyme inhibition : Use selective inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic enzymes involved .
- Stable isotope labeling : Synthesize deuterated or 13C-labeled analogs to track metabolic transformations via isotopic patterns in mass spectra .
Basic: Which functional groups in this compound are critical for its reported biological activity?
- Sulfonamide group : Essential for hydrogen bonding with target proteins (e.g., carbonic anhydrase inhibitors) .
- Thiazole ring : Contributes to π-π stacking interactions in enzyme active sites .
- 2-Oxoethylindoline moiety : Enhances lipophilicity and membrane permeability, influencing cellular uptake .
Advanced: How can researchers address conflicting cytotoxicity data across different cell lines?
- Assay standardization : Use identical cell passage numbers, culture media, and incubation times (e.g., 48–72 hours) to minimize variability .
- Mechanistic profiling : Combine viability assays (MTT) with apoptosis markers (Annexin V/PI) to distinguish cytostatic vs. cytotoxic effects .
- Off-target screening : Evaluate selectivity against non-cancerous cell lines (e.g., HEK293) to identify cell-type-specific toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
